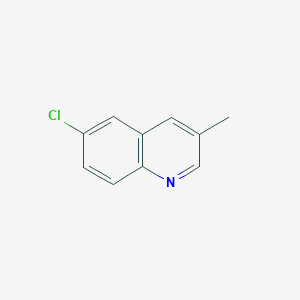

6-Chloro-3-methylquinoline

Overview

Description

6-Chloro-3-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position in the quinoline ring structure imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of 6-Chloro-3-methylquinoline typically involves large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 6-Chloro-3-methylquinoline can undergo oxidation reactions to form quinoline N-oxide derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or a catalyst.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylquinoline varies depending on its application:

Antimicrobial Activity: It inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.

Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and disrupting viral RNA synthesis.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

6-Chloro-3-methylquinoline can be compared with other quinoline derivatives such as:

6-Methylquinoline: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.

3-Chloroquinoline: Lacks the methyl group at the 3rd position, leading to variations in its chemical and biological properties.

6-Chloroquinoline: Lacks the methyl group at the 3rd position, affecting its overall activity and applications.

The presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position in this compound imparts unique properties that distinguish it from other quinoline derivatives .

Biological Activity

6-Chloro-3-methylquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including enzyme inhibition, antimalarial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound features a quinoline ring with a chlorine atom at the sixth position and a methyl group at the third position. The compound's unique structure significantly influences its chemical reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C10H8ClN |

| Molecular Weight | 181.63 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in various organisms .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against DHODH, with an IC50 value of approximately . This inhibition leads to pyrimidine depletion, effectively halting cell cycle progression in sensitive cell lines .

Antimalarial Activity

The compound has also demonstrated significant antimalarial properties. In vitro studies have shown that derivatives of quinoline compounds exhibit micromolar potency against Plasmodium falciparum, including strains resistant to traditional treatments like chloroquine. For example, certain derivatives of this compound have shown IC50 values ranging from 150 to 680 nM against chloroquine-resistant strains .

Case Study: Antimalarial Efficacy

In a comparative study involving various quinoline derivatives, this compound was evaluated alongside other compounds for its antiplasmodial activity:

| Compound | IC50 (nM) | Activity Against CQ-sensitive Strain | Activity Against CQ-resistant Strain |

|---|---|---|---|

| This compound | 150 - 680 | Yes | Yes |

| Other Quinoline Derivatives | Varies | Yes/No | Yes/No |

Cytotoxicity Studies

In addition to its antimalarial activity, the cytotoxic effects of this compound were assessed against various human cell lines. The compound exhibited low cytotoxicity at concentrations up to , indicating a favorable therapeutic index for further development .

Potential Applications in Cancer Therapy

The inhibition of DHODH by this compound suggests potential applications in cancer therapy, particularly in tumors with high DHODH expression. Studies have indicated that DHODH inhibitors can sensitize cancer cells to chemotherapy agents such as doxorubicin and fludarabine .

Properties

IUPAC Name |

6-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQFSTUCFCIUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546025 | |

| Record name | 6-Chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97041-62-8 | |

| Record name | 6-Chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.